N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate sulfonamide derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often conducted in the presence of a base and an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine derivatives
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S/c1-11-12(9-14-16(11)3)10-15(2)19(17,18)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 |
InChI Key |
MIEJPXRRGYKFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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